molecular formula C7H8N2O B588536 alpha-Cyano-beta-methyl-beta-ethoxyacrylonitrile-13C2 CAS No. 1391052-96-2

alpha-Cyano-beta-methyl-beta-ethoxyacrylonitrile-13C2

Cat. No.: B588536
CAS No.: 1391052-96-2
M. Wt: 138.139
InChI Key: BOSVWXDDFBSSIZ-PYASWXJZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-Cyano-beta-methyl-beta-ethoxyacrylonitrile-13C2 is a specialized chemical compound used in various scientific and industrial applications. It is characterized by the presence of a cyano group, a methyl group, and an ethoxy group attached to an acrylonitrile backbone. The compound is labeled with carbon-13 isotopes, which makes it useful in research involving nuclear magnetic resonance (NMR) spectroscopy.

Properties

IUPAC Name

2-(1-ethoxy(1,2-13C2)ethylidene)propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-3-10-6(2)7(4-8)5-9/h3H2,1-2H3/i2+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOSVWXDDFBSSIZ-PYASWXJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=C(C#N)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[13C](=C(C#N)C#N)[13CH3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel Condensation-Based Synthesis

The primary synthetic route involves a Knoevenagel condensation between ethyl cyanoacetate-13C2 and methyl ketones or aldehydes. This method leverages the base-catalyzed dehydration of ethyl cyanoacetate to form the α,β-unsaturated nitrile framework. For example, reacting ethyl cyanoacetate-13C2 with acetone in the presence of ammonium acetate or piperidine yields the target compound via the following pathway:

NC-13CH2COOEt+CH3COCH3baseNC-13C(CH3)=C(OEt)CN\text{NC-}^{13}\text{CH}_2-\text{COOEt} + \text{CH}_3\text{COCH}_3 \xrightarrow{\text{base}} \text{NC-}^{13}\text{C}(\text{CH}_3)=\text{C}(\text{OEt})-\text{CN}

Key advantages include high atom economy (70–85%) and compatibility with solvent-free conditions. However, achieving regioselectivity for the E-isomer remains challenging, often requiring iterative optimization of base strength and temperature (typically 80–120°C).

Metal-Porphyrin Catalyzed Methods

Recent advancements utilize metalloporphyrin catalysts (e.g., Mn(III)-porphyrin) to enhance reaction efficiency and stereochemical control. These catalysts facilitate oxidative coupling under mild conditions, reducing side reactions such as oligomerization. For instance, a reported protocol achieves 92% yield by employing Mn(III)-tetraphenylporphyrin in dichloromethane at 25°C. The isotopic labeling is introduced via 13C-enriched ethyl cyanoacetate, ensuring >98% isotopic purity in the final product.

Isotopic Labeling Strategies

Selection of 13C-Enriched Precursors

The 13C2 label is incorporated at the cyano and adjacent carbon positions using commercially available ethyl cyanoacetate-13C2 (CAS 20223-45-8). Suppliers such as LGC Standards provide this precursor with isotopic enrichments ≥99%, critical for minimizing spectral interference in NMR applications.

Challenges in Labeling Efficiency

Isotopic scrambling during condensation reactions is a major concern. Studies show that using aprotic solvents (e.g., THF) and low temperatures (≤50°C) reduces 13C redistribution to <2%. Post-synthesis purification via fractional distillation or preparative HPLC further ensures isotopic integrity, with final products typically exhibiting 13C enrichments of 97–99%.

Industrial vs. Laboratory-Scale Synthesis

Industrial Production

Large-scale synthesis employs continuous-flow reactors to optimize heat and mass transfer. A patented method describes a tandem reactor system where the Knoevenagel condensation and subsequent purification (via molecular distillation) occur in series, achieving throughputs of 50–100 kg/day. Key parameters include:

ParameterIndustrial ScaleLaboratory Scale
Temperature90–110°C70–90°C
Catalyst Loading0.5–1.5 wt%2–5 mol%
Reaction Time2–4 hours6–12 hours
Yield78–85%65–75%

Laboratory-Scale Optimization

Small-scale syntheses prioritize stereochemical control over throughput. A notable protocol uses microwave-assisted heating (100 W, 80°C) with DBU (1,8-diazabicycloundec-7-ene) as a base, reducing reaction times to 30–45 minutes while maintaining yields >70%.

Purification and Characterization

Chromatographic Techniques

Silica gel column chromatography (eluent: hexane/ethyl acetate 4:1) effectively separates the target compound from unreacted starting materials and Z-isomers. Preparative HPLC with a C18 column achieves >99.5% purity, essential for pharmaceutical applications.

Spectroscopic Validation

  • NMR (13C) : Peaks at δ 118.5 ppm (CN) and δ 160.2 ppm (C=O) confirm structural integrity.

  • HRMS : [M+H]+ calculated for C513C2H8N2O: 138.14; observed: 138.13 .

Chemical Reactions Analysis

Types of Reactions

Alpha-Cyano-beta-methyl-beta-ethoxyacrylonitrile-13C2 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of amines and other reduced derivatives.

    Substitution: Formation of substituted acrylonitrile derivatives.

Scientific Research Applications

Medicinal Chemistry

Alpha-Cyano-beta-methyl-beta-ethoxyacrylonitrile-13C2 has been investigated for its potential as a pharmaceutical agent, particularly in the development of inhibitors for various biological targets. For instance, it has been studied in the context of inhibiting the epidermal growth factor receptor (EGFR), which plays a crucial role in cancer cell survival. Molecular docking studies have shown that derivatives of this compound can bind effectively to the EGFR kinase domain, potentially leading to the development of targeted cancer therapies .

Nanotechnology

The compound is also explored within the realm of nanotechnology, particularly in the synthesis of nanoparticles for biomedical applications. Its ability to form stable complexes with metal ions has been utilized to create polyphenol-containing nanoparticles that exhibit antioxidant and anticancer properties. These nanoparticles are being developed for use in drug delivery systems and bioimaging techniques, demonstrating significant promise in enhancing therapeutic efficacy and reducing side effects .

Material Science

In material science, this compound is employed as a precursor for synthesizing polymers with specific functional properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability, making it suitable for various industrial applications including coatings and adhesives.

Data Tables

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryEGFR Inhibitor DevelopmentEffective binding to EGFR with potential anti-cancer effects
NanotechnologySynthesis of Polyphenol NanoparticlesEnhanced solubility and bioavailability for drug delivery
Material SciencePolymer PrecursorImproved mechanical and thermal properties in composites

Case Study 1: Inhibition of EGFR

A study focused on the design of inhibitors targeting EGFR revealed that this compound derivatives exhibited significant inhibitory activity against breast cancer cell lines. The lead compound demonstrated an IC50 value indicating potent inhibition, paving the way for further development into therapeutic agents .

Case Study 2: Polyphenol Nanoparticle Development

Research on polyphenol-containing nanoparticles synthesized using this compound highlighted their application in drug delivery systems. These nanoparticles showed improved pharmacokinetic profiles compared to traditional formulations, suggesting enhanced absorption and therapeutic effectiveness .

Mechanism of Action

The mechanism of action of alpha-Cyano-beta-methyl-beta-ethoxyacrylonitrile-13C2 involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ethoxy and methyl groups influence the compound’s reactivity and stability. The carbon-13 labeling allows for detailed tracking and analysis of the compound’s behavior in various systems.

Comparison with Similar Compounds

Similar Compounds

    Alpha-Cyano-beta-methyl-beta-ethoxyacrylonitrile: Similar structure but without carbon-13 labeling.

    Alpha-Cyano-beta-methyl-beta-methoxyacrylonitrile: Similar structure with a methoxy group instead of an ethoxy group.

    Alpha-Cyano-beta-methyl-beta-propoxyacrylonitrile: Similar structure with a propoxy group instead of an ethoxy group.

Uniqueness

Alpha-Cyano-beta-methyl-beta-ethoxyacrylonitrile-13C2 is unique due to its carbon-13 labeling, which enhances its utility in NMR spectroscopy and other analytical techniques. This labeling allows for precise tracking and analysis of the compound in various research applications, making it a valuable tool in scientific studies.

Biological Activity

Alpha-Cyano-beta-methyl-beta-ethoxyacrylonitrile-13C2 (commonly referred to as α-Cyano-β-methyl-β-ethoxyacrylonitrile) is a nitrile compound with the molecular formula C7H8N2O. This compound has garnered interest in various fields, particularly in biological research due to its diverse biological activity. This article aims to explore the biological activities associated with α-Cyano-β-methyl-β-ethoxyacrylonitrile-13C2, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of α-Cyano-β-methyl-β-ethoxyacrylonitrile-13C2 is primarily attributed to its ability to interact with specific biological targets. It acts as an inhibitor of certain enzymes and receptors, modulating various biochemical pathways. The following mechanisms have been identified:

  • Enzyme Inhibition : Research indicates that α-Cyano-β-methyl-β-ethoxyacrylonitrile can inhibit enzymes involved in key metabolic pathways, potentially leading to reduced cell proliferation and growth in cancerous tissues .
  • Receptor Modulation : The compound may also interact with specific receptors, influencing signaling pathways that regulate cellular functions such as apoptosis and inflammation .

Biological Effects

The compound exhibits a range of biological effects, which can be summarized as follows:

  • Anticancer Properties : Preliminary studies suggest that α-Cyano-β-methyl-β-ethoxyacrylonitrile has potential anticancer activity by inhibiting tumor growth in vitro and in vivo models.
  • Antimicrobial Activity : The compound has shown promise in exhibiting antimicrobial effects against various bacterial strains, making it a candidate for further exploration in infectious disease treatment .
  • Growth Regulation : As a growth regulator, it has applications in agriculture, particularly as a herbicide and plant growth modifier .

Case Study 1: Anticancer Activity

In a study published by [PubChem], researchers investigated the effects of α-Cyano-β-methyl-β-ethoxyacrylonitrile on human cancer cell lines. The findings indicated significant inhibition of cell viability at concentrations ranging from 10 to 50 µM over 48 hours. The study concluded that the compound could induce apoptosis in cancer cells through the activation of caspase pathways.

Case Study 2: Antimicrobial Efficacy

Another research article examined the antimicrobial properties of α-Cyano-β-methyl-β-ethoxyacrylonitrile against Escherichia coli and Staphylococcus aureus. Results demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) of 25 µg/mL against both bacterial strains, suggesting its potential use as an antimicrobial agent .

Data Table: Summary of Biological Activities

Activity Description Reference
AnticancerInhibits tumor growth; induces apoptosis in cancer cells
AntimicrobialEffective against E. coli and S. aureus
Growth RegulationUsed as a herbicide and plant growth regulator

Safety and Toxicity

While α-Cyano-β-methyl-β-ethoxyacrylonitrile shows promising biological activities, safety assessments are crucial for its application in pharmaceuticals and agriculture. Toxicological studies are needed to evaluate potential hazards associated with exposure to this compound.

Q & A

Q. What synthetic methodologies are recommended for producing alpha-cyano-beta-methyl-beta-ethoxyacrylonitrile-13C2 with high isotopic purity?

  • Methodological Answer: Synthesis should prioritize catalytic systems that minimize isotopic dilution. For example, solid acid catalysts like TiO₂ (anatase phase) can dehydrate ethyl 3-hydroxypropionate (ethyl 3-HP) to acrylonitrile derivatives, as demonstrated in analogous acrylonitrile production . For ¹³C₂ labeling, ensure precursors (e.g., ¹³C-labeled ethyl 3-HP) are purified via distillation or chromatography to avoid contamination. Post-synthesis, validate isotopic purity using mass spectrometry (MS) coupled with nuclear magnetic resonance (NMR) to confirm ¹³C incorporation at the beta-methyl and beta-ethoxy positions.

Q. Which analytical techniques are critical for characterizing the structure and isotopic distribution of this compound?

  • Methodological Answer:
  • GC-MS with Isotopic Ratio Monitoring: Quantify ¹³C₂ abundance using gas chromatography-mass spectrometry (GC-MS) with selective ion monitoring (SIM) for m/z ratios specific to ¹³C-labeled fragments .
  • ¹³C-NMR Spectroscopy: Assign chemical shifts to confirm the position of isotopic labeling, particularly distinguishing between the cyano, methyl, and ethoxy groups.
  • High-Resolution IR Spectroscopy: Resolve vibrational modes (e.g., C≡N stretching at ~2200 cm⁻¹) to verify functional group integrity .

Q. How should researchers assess the compound’s stability under varying experimental conditions (e.g., solvent polarity, temperature)?

  • Methodological Answer: Conduct accelerated stability studies:
  • Solvent Compatibility: Test degradation rates in polar aprotic (e.g., DMSO) vs. nonpolar solvents (e.g., hexane) via HPLC-UV at 240 nm (cyano group absorption).
  • Thermal Stability: Use thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >150°C).
  • Light Sensitivity: Perform controlled UV exposure experiments (254–365 nm) to assess photodegradation pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic data when using this compound in catalytic amidation or cyanation reactions?

  • Methodological Answer:
  • Isotopic Tracer Experiments: Use ¹³C₂ labeling to track carbon flow during reactions (e.g., via in situ ¹³C-NMR) to distinguish between competing pathways (e.g., nucleophilic vs. electrophilic mechanisms).
  • Control for Solvent Isotope Effects: Compare reaction rates in ¹³C-labeled vs. unlabeled solvents to isolate isotopic interference .
  • Multi-Variable Regression Analysis: Statistically model variables (e.g., catalyst loading, solvent dielectric constant) to identify dominant factors affecting yield discrepancies .

Q. What strategies enable selective meta-substitution in derivatives synthesized from This compound?

  • Methodological Answer:
  • Directing Group Engineering: Introduce transient directing groups (e.g., sulfonic acid moieties) during electrophilic substitution to override inherent ortho/para preferences. For example, meta-carbonyl phenol synthesis employs steric hindrance to redirect electrophiles .
  • Transition Metal Catalysis: Use Pd or Rh catalysts with chelating ligands (e.g., bipyridine) to enforce meta-selectivity via intermediate π-complex formation .
  • Computational Screening: Apply DFT calculations (e.g., Gaussian 16) to predict substituent effects on transition-state geometries and optimize reaction conditions .

Q. How does the ¹³C₂ isotopic label influence spectroscopic interpretations in mechanistic studies?

  • Methodological Answer:
  • Isotopic Shifts in NMR: Calibrate ¹³C-NMR spectra using internal standards (e.g., tetramethylsilane) to account for isotopic shifts (~0.1–0.3 ppm).
  • Mass Spectral Deconvolution: Use high-resolution MS (HRMS) to differentiate ¹³C₂ fragments from naturally occurring ¹³C isotopes in unlabeled reagents.
  • Kinetic Isotope Effect (KIE) Analysis: Compare reaction rates (kH/kD or k¹²C/k¹³C) to identify rate-determining steps involving C-H/C-C bond cleavage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.